molecular formula C18H20N2O2 B14938146 N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide

N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide

Cat. No.: B14938146
M. Wt: 296.4 g/mol
InChI Key: BPKJZUBKVIXNGA-UHFFFAOYSA-N
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Description

N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide is an organic compound with a complex structure that includes both amide and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide typically involves the reaction of 4-ethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of microreactor technology can further enhance the efficiency of the synthesis by providing precise control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-isopropylphenyl)amino]-3-oxopropyl}benzamide
  • N-{3-[(4-trifluoromethylphenyl)amino]-3-oxopropyl}benzamide
  • N-{3-[(4-methylphenyl)amino]-3-oxopropyl}benzamide

Uniqueness

N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with certain molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(4-ethylanilino)-3-oxopropyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-2-14-8-10-16(11-9-14)20-17(21)12-13-19-18(22)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

BPKJZUBKVIXNGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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